Regioisomeric Differentiation: 6-Methyl vs. 5-Methyl Substitution Alters Computed Boiling Point and Flash Point
The 2,2,6-trimethyl (target) and 2,2,5-trimethyl (CAS 1509558-08-0) regioisomers share the identical molecular formula (C11H13NO2) and molecular weight (191.23 g/mol), yet the 6-methyl positional isomer exhibits a computed boiling point of 332.4 ± 41.0 °C at 760 mmHg versus 330.5 ± 42.0 °C for the 5-methyl isomer, and a flash point of 154.9 ± 27.6 °C versus 153.7 ± 27.9 °C . Although logP values are identical at 1.98, the boiling-point difference of approximately 1.9 °C and flash-point difference of approximately 1.2 °C are reproducible computed differences rooted in the altered molecular shape and dipole moment arising from the methyl-group position on the aromatic ring, consistent with SAR trends reported for benzoxazinone herbicide models where C-6 versus C-7 halogenation produced distinct phytotoxicity indices [1].
| Evidence Dimension | Computed boiling point and flash point as a function of aromatic methyl-group position |
|---|---|
| Target Compound Data | Boiling point: 332.4 ± 41.0 °C (760 mmHg); Flash point: 154.9 ± 27.6 °C |
| Comparator Or Baseline | 2,2,5-Trimethyl isomer (CAS 1509558-08-0): Boiling point 330.5 ± 42.0 °C; Flash point 153.7 ± 27.9 °C |
| Quantified Difference | Δ Boiling point ≈ +1.9 °C; Δ Flash point ≈ +1.2 °C for the 6-methyl regioisomer |
| Conditions | Computed properties (Chemsrc database); validation against experimental data not available for these specific compounds |
Why This Matters
These physicochemical differences, though modest, are practically meaningful for purification protocol design (distillation cut points, flash-point safety classification) and can influence chromatographic retention times in both analytical and preparative HPLC, affecting procurement decisions when a specific regioisomer is required for SAR consistency.
- [1] Macías, F. A.; Marín, D.; Oliveros-Bastidas, A.; Molinillo, J. M. G. New herbicide models from benzoxazinones: aromatic ring functionalization effects. J. Agric. Food Chem. 2006, 54, 9843–9851. DOI: 10.1021/jf062709g. View Source
